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Compound of Interest |

Compound Name: 2-(3-Hydroxypropyl)phenol
CAS No.: 1481-92-1
Cat. No.: B073537
- 7

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-(3-
Hydroxypropyl)phenol (CAS: 1481-92-1), also known as 3-(2-Hydroxyphenyl)-1-propanol. As
a bifunctional molecule containing both a phenolic hydroxyl and an aliphatic primary alcohal,
this compound exhibits a complex solubility profile governed by competitive hydrogen bonding
and lipophilic interactions.

This document synthesizes physicochemical data, predictive modeling, and standardized
experimental protocols to assist researchers in extraction, formulation, and synthetic workflows.

[1]

Physicochemical Fundamentals

Understanding the solubility of 2-(3-Hydroxypropyl)phenol requires an analysis of its
structural moieties. The molecule is an amphiphile with a lipophilic benzene ring and a propy!
linker, balanced by two hydrophilic hydroxyl groups.

Structural Analysis & The "Ortho Effect"

Unlike its para-isomer, the ortho positioning of the hydroxypropyl chain allows for intramolecular
hydrogen bonding between the phenolic proton and the oxygen of the aliphatic alcohol (or vice
versa). This internal stabilization often reduces the energy available for intermolecular

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b073537?utm_src=pdf-interest
https://www.benchchem.com/product/b073537?utm_src=pdf-body
https://www.benchchem.com/product/b073537?utm_src=pdf-body
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/688e4366fc5f0acb527327da/original/accurately-predicting-solubility-curves-via-a-thermodynamic-cycle-machine-learning-and-solvent-ensembles.pdf
https://www.benchchem.com/product/b073537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

solvation, lowering the melting point and potentially increasing solubility in non-polar solvents
compared to the para or meta isomers.

Key Physicochemical Descriptors:

Molecular Weight: 152.19 g/mol [2][3]

e Physical State (RT): Viscous liquid or low-melting solid (supercools easily).
e LogP (Octanol/Water): ~1.3 — 1.7 (Predicted) [1][2].

e pKa (Phenolic): ~10.28 (Predicted) [1].

e H-Bond Donors: 2

o H-Bond Acceptors: 2

Solubility Mechanism Visualization

The following diagram illustrates the competitive solvation mechanisms driving the dissolution
of 2-(3-Hydroxypropyl)phenol in agueous vs. organic media.
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Figure 1: Solvation dynamics showing the competition between intermolecular solvent bonding
and intramolecular stabilization.

Solubility Profile Data

While specific experimental solubility tables for this CAS number are rare in open literature
compared to commodity chemicals, the following profile is derived from structural analogs (e.g.,
phenethyl alcohol, tyrosol) and calculated physicochemical properties.

Solvent Class Solvent Solubility Status Mechanism

H-bonding of 2 OH

Moderate (~10-30 groups overcomes
Aqueous Water )
g/L) hydrophobic
ring/chain.
Methanol, Ethanol, o ) Dipole-dipole & H-
Alcohols Miscible / High )
IPA bonding match.

Oxygen lone pairs in
Ethers THF, Diethyl Ether High solvent accept H-
bonds from solute.

) Dipole interactions;
_ Dichloromethane _ _
Chlorinated High useful for extraction
(DCM)
from water.

Strong dipole
Polar Aprotic DMSO, DMF Miscible interactions solubilize

the phenolic moiety.

Lack of polar
o interactions; lipophilic
Alkanes Hexane, Heptane Low / Immiscible o o
chain insulfficient to

solubilize.

pH-Dependent Solubility

As a phenol (pKa ~10.3), the solubility of 2-(3-Hydroxypropyl)phenol is highly pH-dependent.
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e pH < 9: Exists as a neutral molecule. Solubility is driven by intrinsic polarity.

e pH > 11: Deprotonation of the phenolic hydroxyl forms the phenolate anion. Solubility in
water increases drastically (>100 g/L) due to ionic solvation, while solubility in organic
solvents (e.g., DCM) decreases.

Experimental Protocols for Solubility Determination

For researchers needing precise thermodynamic data, the following Shake-Flask Method
coupled with HPLC-UV quantification is the gold standard protocol.

Protocol: Equilibrium Solubility Measurement

Materials:

2-(3-Hydroxypropyl)phenol (Analyte)[4][5][6]

Target Solvent (HPLC Grade)

0.45 um Syringe Filters (PTFE for organics, Nylon for agueous)

Thermostatic Shaker Bath

Workflow Diagram:
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Figure 2: Step-by-step workflow for determining equilibrium solubility.
Step-by-Step Procedure:

o Preparation: Add excess 2-(3-Hydroxypropyl)phenol to 5 mL of the solvent in a glass vial.
Ensure a visible solid/oil phase remains (supersaturation).

o Equilibration: Place vials in a shaker bath at the desired temperature (e.g., 25.0 + 0.1 °C) for
24—72 hours to ensure thermodynamic equilibrium.

+ Sampling: Stop agitation and allow phases to settle for 1 hour.
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« Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 pym
filter. Note: Pre-warming prevents precipitation during filtration.

e Quantification: Dilute the filtrate with the HPLC mobile phase. Inject into an HPLC system
(C18 column, Water/Acetonitrile gradient). Detect at 270—-280 nm (characteristic phenol
absorption).

Thermodynamic Modeling

To predict solubility at different temperatures, fit the experimental data to the Modified Apelblat
Equation:

Where:

e = Mole fraction solubility
e = Absolute temperature (K)

o = Empirical model constants derived from regression analysis.

Applications & Implications

o Extraction: The compound is best extracted from aqueous reaction mixtures using Ethyl
Acetate or DCM at neutral/acidic pH.

« Purification: If the compound is a solid, recrystallization can be attempted from Toluene
(where solubility drops sharply with temperature) or Water/Ethanol mixtures.

o Formulation: For biological assays, dissolve the compound in a stock solution of DMSO (up
to 100 mM) before diluting into aqueous buffers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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